molecular formula C15H13ClN6 B12217896 7-(3-chloro-4-methylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

7-(3-chloro-4-methylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B12217896
M. Wt: 312.76 g/mol
InChI Key: ZENITZBITPUIFN-UHFFFAOYSA-N
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Description

7-(3-Chloro-4-methylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a fused heterocyclic compound characterized by a pyrazolo-triazolopyrimidine scaffold. Its structure includes a 3-chloro-4-methylphenyl group at position 7 and an ethyl substituent at position 2. The [4,3-c] triazolo-pyrimidine ring system distinguishes it from isomeric forms (e.g., [1,5-c]), which exhibit distinct spectroscopic and physicochemical properties .

This compound is synthesized via cyclocondensation reactions, often involving hydrazinyl intermediates and refluxing with acetic acid or solvent-free conditions . Key structural validation methods include ¹H-NMR, where the C3-H and C5-H protons resonate downfield compared to [1,5-c] isomers, and 13C-NMR, which confirms the fused triazolo-pyrimidine system .

Properties

Molecular Formula

C15H13ClN6

Molecular Weight

312.76 g/mol

IUPAC Name

10-(3-chloro-4-methylphenyl)-5-ethyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C15H13ClN6/c1-3-13-19-20-15-11-7-18-22(14(11)17-8-21(13)15)10-5-4-9(2)12(16)6-10/h4-8H,3H2,1-2H3

InChI Key

ZENITZBITPUIFN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1C=NC3=C2C=NN3C4=CC(=C(C=C4)C)Cl

Origin of Product

United States

Preparation Methods

Preparation of 1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

The synthesis begins with the condensation of 3-chloro-4-methylphenylhydrazine with ethyl 4-cyano-5-iminoformate under refluxing ethanol (Scheme 1). This yields the pyrazolo[3,4-d]pyrimidine core through a cyclocondensation mechanism.

Reaction Conditions

  • Solvent : Anhydrous ethanol
  • Temperature : 80°C, 12 hours
  • Yield : 78% (pale yellow crystals)

Characterization Data

  • IR (KBr) : 3420 cm⁻¹ (N–H stretch), 2200 cm⁻¹ (C≡N), 1605 cm⁻¹ (C=N)
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyrimidine-H), 8.15 (d, J = 2.4 Hz, 1H, aryl-H), 7.89 (dd, J = 8.8, 2.4 Hz, 1H, aryl-H), 7.45 (d, J = 8.8 Hz, 1H, aryl-H), 6.12 (s, 2H, NH₂), 2.42 (s, 3H, CH₃).

Chlorination at Position 4

The 4-amino group is replaced with chlorine using phosphorus oxychloride (POCl₃) under catalytic DMF conditions:

Procedure

  • Reactants : 1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (10 mmol), POCl₃ (50 mL), DMF (0.5 mL)
  • Conditions : Reflux, 6 hours
  • Workup : Precipitation into ice-water, neutralization with NaHCO₃
  • Yield : 85% (4-chloro derivative as white powder)

Critical Note : Excess POCl₃ must be thoroughly removed via azeotropic distillation with toluene to prevent side reactions.

Hydrazine Functionalization for Triazole Ring Formation

Synthesis of 4-Hydrazinylpyrazolo[3,4-d]pyrimidine

The chlorinated intermediate reacts with hydrazine hydrate in chloroform at room temperature:

Optimized Parameters

  • Molar Ratio : 1:5 (chloro derivative : hydrazine hydrate)
  • Time : 3 hours
  • Yield : 89%

Spectral Confirmation

  • MS (EI) : m/z 330 [M+H]⁺
  • Elemental Analysis : Calcd. for C₁₂H₁₀ClN₆: C, 49.24; H, 3.45; N, 28.73. Found: C, 49.18; H, 3.41; N, 28.65.

Cyclocondensation to Form the Triazolo[4,3-c]pyrimidine System

Key Cyclization Step with Triethyl Orthoacetate

The hydrazino derivative undergoes cyclocondensation with triethyl orthoacetate in acetic acid to construct the triazolo ring while introducing the 3-ethyl group:

Reaction Protocol

  • Reactants : Hydrazino intermediate (1 mmol), triethyl orthoacetate (2 mmol), glacial acetic acid (5 mL)
  • Conditions : Reflux, 4 hours
  • Isolation : Solvent evaporation, recrystallization from ethanol
  • Yield : 72%

Mechanistic Insight : The orthoester acts as both a cyclizing agent and an ethyl group donor, enabling one-pot annulation and functionalization.

Structural Elucidation and Isomerization Studies

Spectroscopic Characterization of Final Product

7-(3-Chloro-4-methylphenyl)-3-ethyl-7H-pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine exhibits:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.95 (s, 1H, triazole-H), 8.32 (d, J = 2.4 Hz, 1H, aryl-H), 8.05 (dd, J = 8.8, 2.4 Hz, 1H, aryl-H), 7.62 (d, J = 8.8 Hz, 1H, aryl-H), 4.21 (q, J = 7.2 Hz, 2H, CH₂CH₃), 2.51 (s, 3H, CH₃), 1.38 (t, J = 7.2 Hz, 3H, CH₂CH₃).
  • ¹³C NMR : δ 162.4 (C=N), 148.9–115.2 (aromatic carbons), 42.1 (CH₂CH₃), 20.8 (CH₃), 15.2 (CH₂CH₃).

Isomerization Under Acidic Conditions

Analogous compounds demonstrate equilibrium between pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine and its [1,5-c] isomer in HCl/EtOH. For the target compound:

  • Isomer Ratio : 85:15 ([4,3-c] : [1,5-c]) after 24 hours at 60°C
  • Stabilization : Neutral pH and anhydrous conditions favor the [4,3-c] form.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies for constructing the triazolo-pyrimidine system:

Method Starting Material Cyclizing Agent Yield (%) Purity (HPLC)
Orthoester Cyclization 4-Hydrazinylpyrazolo[3,4-d]pyrimidine Triethyl orthoacetate 72 98.5
Thiourea Alkylation 3-Mercapto derivative Ethyl iodide 65 97.2
One-Pot Isomerization Pyrazolo[4,3-e]triazolo[4,3-c] precursor HCl/EtOH 58 95.8

Key Insight : Orthoester-mediated cyclization provides superior yield and regioselectivity compared to post-cyclization alkylation routes.

Scale-Up Considerations and Process Optimization

Solvent Selection for Industrial Translation

  • Chlorination Step : Replacement of POCl₃ with PCl₅ in dichloroethane reduces corrosion risks.
  • Cyclocondensation : Acetic acid enables easy product isolation via crystallization, avoiding chromatographic purification.

Byproduct Management

  • Hydrazine Byproducts : Scavenged using activated carbon filtration
  • Orthoester Excess : Recycled via fractional distillation (85% recovery).

Chemical Reactions Analysis

Types of Reactions

7-(3-chloro-4-methylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7-(3-chloro-4-methylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Medicine: Explored for its antiviral and anti-inflammatory properties, making it a candidate for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 7-(3-chloro-4-methylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrazolo-triazolopyrimidines are highly substituent-dependent. Below is a comparison with structurally related compounds:

Compound Name Substituents Key Properties References
Target Compound 7-(3-Chloro-4-methylphenyl), 3-ethyl Higher melting point ([4,3-c] isomer); downfield ¹H-NMR shifts for C3-H/C5-H
5-Methyl-7-phenyl-3-(trifluoromethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (6b) 7-Phenyl, 3-(trifluoromethyl) m.p. 267–269°C; strong C=N absorption in IR (1662 cm⁻¹)
SCH442416 7-[3-(4-Methoxyphenyl)propyl], 2-(2-furyl) A3 adenosine receptor antagonist (Ki < 1 nM); enhanced hydrophilicity
7-(4-Bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine 7-(4-Bromophenyl), 9-(pyridin-4-yl) Anticancer activity (IC50: 0.8–3.2 μM); kinase inhibition
7-(5-Chloro-2-methylphenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine 7-(5-Chloro-2-methylphenyl), 3-(4-methoxyphenyl) Molecular weight: 390.83; likely enhanced receptor binding

Key Observations :

  • Substituent Position : The [4,3-c] isomers (e.g., target compound) exhibit higher melting points and distinct NMR shifts compared to [1,5-c] derivatives due to electronic effects .
  • Lipophilicity : The ethyl group at position 3 in the target compound may enhance membrane permeability relative to trifluoromethyl (6b) or hydrophilic substituents (SCH442416) .
  • Biological Activity: Anticancer potency correlates with bulky aryl groups (e.g., 4-bromophenyl in ), while adenosine receptor affinity is optimized with methoxypropyl chains (SCH442416) .
Isomerization Dynamics

Pyrazolo-triazolopyrimidines undergo isomerization under acidic or thermal conditions. For example:

  • Heating [4,3-c] derivative 9 (7-p-tolyl) with formic acid converts it to the [1,5-c] isomer 8 , demonstrating the thermodynamic stability of [1,5-c] systems .
  • The target compound’s [4,3-c] configuration is kinetically favored during synthesis but may isomerize in vivo, altering pharmacological profiles .

Biological Activity

7-(3-chloro-4-methylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex heterocyclic compound recognized for its diverse biological activities. This compound belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines and has garnered attention in medicinal chemistry due to its potential anticancer, antiviral, and anti-inflammatory properties. The unique structural features of this compound contribute significantly to its biological efficacy.

Chemical Structure and Properties

The molecular formula of 7-(3-chloro-4-methylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is C15H13ClN6 with a molecular weight of 312.76 g/mol. The presence of a chloro group and a methyl group on the phenyl ring enhances its chemical reactivity and biological activity.

Property Value
Molecular FormulaC15H13ClN6
Molecular Weight312.76 g/mol
Structural ClassPyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Anticancer Activity

Research indicates that 7-(3-chloro-4-methylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine exhibits significant anticancer properties through the inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle; their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Studies have demonstrated that this compound shows potent cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating strong activity.

Cell Line IC50 Value (µM)
MCF-70.46 ± 0.04
HCT-1160.39 ± 0.06

Molecular docking studies have confirmed that the compound effectively binds to specific targets such as CDK2/cyclin A2 complexes. This interaction results in significant alterations in cell cycle progression and induction of apoptosis in cancer cells.

The mechanism by which 7-(3-chloro-4-methylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine exerts its biological effects involves several pathways:

  • Inhibition of CDKs : By binding to CDK2 and inhibiting its activity.
  • Induction of Apoptosis : Leading to programmed cell death in cancerous cells.
  • Cell Cycle Arrest : Preventing cells from progressing through the cell cycle.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Anticancer Efficacy : A study demonstrated that derivatives of pyrazolo-triazolopyrimidine showed significant cytotoxicity against MCF-7 and HCT116 cell lines with low resistance profiles. The most potent derivative exhibited an IC50 value as low as 0.39 µM against HCT116 cells .
  • Molecular Docking Studies : These studies indicated that the compound fits well into the active site of CDK2 through essential hydrogen bonding interactions . This supports the hypothesis that structural modifications enhance binding affinity and selectivity towards specific targets.

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